4-[1-(4-Methoxyphenyl)ethoxy]phenol
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Overview
Description
4-[1-(4-Methoxyphenyl)ethoxy]phenol is an organic compound with the molecular formula C15H16O3 It is a phenol derivative characterized by the presence of a methoxy group and an ethoxy group attached to the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Methoxyphenyl)ethoxy]phenol typically involves the reaction of 4-methoxyphenol with 1-bromo-4-methoxybenzene in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product .
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-Methoxyphenyl)ethoxy]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated phenol derivatives
Scientific Research Applications
4-[1-(4-Methoxyphenyl)ethoxy]phenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of skin disorders.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[1-(4-Methoxyphenyl)ethoxy]phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in oxidative stress and inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenol: A simpler phenol derivative with similar chemical properties.
4-Ethoxyphenol: Another phenol derivative with an ethoxy group instead of a methoxy group.
4-(2-Methoxyphenyl)-1-piperazinyl)imino)methyl)phenol: A more complex compound with additional functional groups.
Uniqueness
Its dual functional groups make it a versatile compound for various synthetic and industrial processes .
Properties
CAS No. |
648921-95-3 |
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Molecular Formula |
C15H16O3 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
4-[1-(4-methoxyphenyl)ethoxy]phenol |
InChI |
InChI=1S/C15H16O3/c1-11(12-3-7-14(17-2)8-4-12)18-15-9-5-13(16)6-10-15/h3-11,16H,1-2H3 |
InChI Key |
XUWQGYOUQFSFBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)OC2=CC=C(C=C2)O |
Origin of Product |
United States |
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